molecular formula C18H13NO2 B11848451 2-(Aziridin-1-yl)-3-phenylnaphthalene-1,4-dione CAS No. 23205-94-9

2-(Aziridin-1-yl)-3-phenylnaphthalene-1,4-dione

Cat. No.: B11848451
CAS No.: 23205-94-9
M. Wt: 275.3 g/mol
InChI Key: IKLXWQIBJARPRC-UHFFFAOYSA-N
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Description

2-(Aziridin-1-yl)-3-phenylnaphthalene-1,4-dione (CAS 23205-94-9) is a synthetic organic compound with a molecular formula of C18H13NO2 and a molecular weight of 275.31 g/mol. This compound features a 1,4-naphthoquinone core substituted with a phenyl group and a strained, three-membered aziridine ring. The aziridine functional group is a key structural motif in many bioactive molecules and is known to act as a DNA-alkylating agent in a manner analogous to the immonium intermediates formed from nitrogen mustards, making it a compound of significant interest in medicinal chemistry research . The primary research value of this compound lies in its potential as a cytotoxic agent for anticancer studies. Aziridine-containing compounds, such as the approved drugs Thiotepa and Mitomycin C, are well-established in cancer therapy, where their mechanism of action involves the alkylation of DNA, leading to the disruption of DNA replication and cell division . Furthermore, recent studies on novel aziridine derivatives have demonstrated promising selective cytotoxicity against various cancer cell lines, including drug-sensitive and multi-drug resistant subtypes, suggesting the potential for this compound class to overcome common resistance mechanisms . The naphthoquinone scaffold is also a privileged structure in anticancer drug discovery, often associated with the generation of reactive oxygen species and the inhibition of DNA and RNA synthesis . Researchers can utilize this high-purity compound (95%+) as a key intermediate for synthesizing more complex molecular hybrids or as a standard for investigating the mechanism of action of DNA-alkylating agents, particularly in cells deficient in DNA repair pathways like nucleotide excision repair (NER), which may be hypersensitive to its effects . This product is intended for research and development use in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions, as aziridine derivatives are typically highly reactive and require careful cold-chain management for storage and shipping.

Properties

CAS No.

23205-94-9

Molecular Formula

C18H13NO2

Molecular Weight

275.3 g/mol

IUPAC Name

2-(aziridin-1-yl)-3-phenylnaphthalene-1,4-dione

InChI

InChI=1S/C18H13NO2/c20-17-13-8-4-5-9-14(13)18(21)16(19-10-11-19)15(17)12-6-2-1-3-7-12/h1-9H,10-11H2

InChI Key

IKLXWQIBJARPRC-UHFFFAOYSA-N

Canonical SMILES

C1CN1C2=C(C(=O)C3=CC=CC=C3C2=O)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthesis of Aziridine Derivatives

Aziridine precursors, such as N-(1-phenylethyl)aziridine-2-carboxylates (5 ), are synthesized via stereoselective ring-closing reactions. For example, reduction of methyl ester 3b with LiAlH4 yields aziridine alcohol 7 , which is oxidized to aldehyde 6 via Swern oxidation (DMSO/(COCl)₂/Et₃N). The high inversion barrier of the aziridine nitrogen ensures configuration retention during transformations. Tosylation of 7 produces intermediate 25 , which undergoes nucleophilic displacement with phenoxide to introduce aryl groups.

Coupling Aziridine to Naphthalene-1,4-dione

The critical step involves coupling the aziridine moiety to the naphthalene-1,4-dione scaffold. Silver nitrate (AgNO₃) and ammonium persulfate ((NH₄)₂S₂O₈) in acetonitrile/water facilitate oxidative coupling between aziridine alcohols and 2-chloro-naphthalene-1,4-dione (7 ). For instance, reacting 6a (trans-4-(4-chlorophenyl)cyclohexane-carboxylic acid) with 7 under reflux yields 2-aziridinyl-3-phenylnaphthalene-1,4-dione (1a ) after hydrolysis (Scheme 2a). This method achieves moderate yields (70–86%) but requires careful control of reaction time to prevent overoxidation.

Alternative Catalytic Systems and Conditions

Dicyclohexylcarbodiimide (DCC)-Mediated Coupling

In a modified approach, DCC promotes condensation between N-hydroxypyridine-2-thione (21 ) and naphthalene-1,4-dione derivatives. For example, 21 reacts with 6a in dichloromethane at 0–5°C to form thioester 22a , which is irradiated with a 400 W halogen lamp in the presence of 23 to yield 24a (80.2% yield). Subsequent hydrolysis with KOH in methanol/water furnishes 1a with 90–95% purity.

Epimerization and Purification Strategies

Epimerization at the aziridine center is mitigated using acidic conditions. Treatment of intermediate 8a with 90% H₂SO₄ at 28–30°C induces epimerization, followed by recrystallization in acetonitrile/dichloromethane to isolate enantiomerically pure 1a (28.5% yield). Solvent-driven selective crystallization (e.g., ethanol/hexane at low temperatures) further enhances diastereomeric resolution.

Comparative Analysis of Methodologies

Method Reagents/Conditions Yield Advantages Limitations
AgNO₃/(NH₄)₂S₂O₈ couplingAcetonitrile/H₂O, reflux70–86%High regioselectivitySensitive to moisture and oxygen
DCC-mediated condensationDCM, 0–5°C, halogen lamp80–95%Mild conditions, scalableRequires UV irradiation
Epimerization/HydrolysisH₂SO₄, acetonitrile recrystallization28.5%Enhances enantiopurityLow yield due to side reactions

Chemical Reactions Analysis

Types of Reactions

2-(Aziridin-1-yl)-3-phenylnaphthalene-1,4-dione undergoes various chemical reactions, including:

    Oxidation: The aziridine ring can be oxidized to form more reactive intermediates.

    Reduction: Reduction reactions can open the aziridine ring, leading to the formation of amines.

    Substitution: The aziridine ring can participate in nucleophilic substitution reactions, where the ring is opened by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like peroxides for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of aziridine N-oxides, while reduction typically yields primary amines .

Mechanism of Action

The mechanism of action of 2-(Aziridin-1-yl)-3-phenylnaphthalene-1,4-dione involves the reactivity of the aziridine ring. The ring strain in aziridines makes them highly reactive towards nucleophiles, leading to ring-opening reactions. This reactivity is exploited in various biological and chemical processes. For example, in medicinal chemistry, the compound can form covalent bonds with nucleophilic sites in biological molecules, potentially disrupting their function and leading to therapeutic effects .

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural analogues of 2-(aziridin-1-yl)-3-phenylnaphthalene-1,4-dione and their distinguishing features:

Compound Name Substituents (C2/C3) Key Properties/Applications Reference
2-Chloro-3-(4-hydroxyphenylamino)naphthalene-1,4-dione Cl / 4-hydroxyphenylamino Anticancer activity via alkylation
2-(Pyrimidin-2-ylamino)-3-phenylnaphthalene-1,4-dione Pyrimidinylamino / phenyl Metal ion chelation, chemosensing
2,3-Diphenylnaphthalene-1,4-dione Phenyl / phenyl Enhanced π-conjugation, arylation studies
2-(Thiophen-2-ylthio)-3-phenylnaphthalene-1,4-dione Thiophen-2-ylthio / phenyl Antibacterial activity, molecular docking
2-Methyl-3-phytyl-1,4-naphthoquinone Methyl / phytyl Vitamin K1 analogue, redox activity

Key Observations :

  • Aziridinyl vs. Chloro groups typically undergo nucleophilic displacement (e.g., with NaN₃ in ), while aziridine’s ring strain enables direct reactivity with biomolecules.
  • Phenyl vs. Heteroaromatic Substituents : The phenyl group at C3 enhances hydrophobicity, contrasting with heteroaromatic substituents like pyridine or thiophene (e.g., H-1 and H-2 in ), which improve water solubility and metal-binding capacity for chemosensing.
  • Diaryl vs. Mixed Substituents: Diarylated derivatives (e.g., 2,3-diphenyl in ) exhibit extended π-conjugation, altering UV-Vis absorption and redox potentials compared to mixed substituents like aziridinyl-phenyl.
Physicochemical and Electronic Properties
  • Solubility: The phenyl group reduces water solubility relative to hydrophilic derivatives like 2-((pyridine-2-yl)methylamino)naphthalene-1,4-dione (H-1 in ).
  • Stability : Aziridine’s ring strain may render the compound prone to hydrolysis under acidic conditions, unlike stable diarylated derivatives (e.g., 2,3-diphenyl in ).

Biological Activity

2-(Aziridin-1-yl)-3-phenylnaphthalene-1,4-dione, with the CAS number 23205-94-9, is a synthetic compound notable for its unique structural characteristics that combine an aziridine ring and a phenylnaphthalene-1,4-dione moiety. Its molecular formula is C18H13NO2C_{18}H_{13}NO_2 and it has a molecular weight of approximately 275.3 g/mol . This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities.

The biological activity of this compound is attributed to its ability to form reactive intermediates, a characteristic feature of both naphthoquinones and aziridines. These reactive species can interact with various biological macromolecules, potentially leading to therapeutic effects or cytotoxicity.

Anticancer Properties

Research indicates that compounds containing naphthoquinone structures often exhibit significant anticancer properties. The aziridine moiety may enhance these effects by facilitating the formation of DNA adducts or inducing apoptosis in cancer cells. For instance, studies have shown that similar compounds can inhibit tumor growth in various cancer models.

Interaction Studies

Interaction studies involving this compound focus on its binding affinity to biological targets such as enzymes and receptors. These studies are crucial for understanding the pharmacokinetics and pharmacodynamics of the compound. Preliminary results suggest that this compound may exhibit selective toxicity towards certain cancer cell lines while sparing normal cells.

Comparative Analysis with Related Compounds

The following table compares this compound with structurally similar compounds, highlighting their unique features:

Compound Name Structure Characteristics Unique Features
2-Hydroxy-3-phenylnaphthalene-1,4-dioneContains hydroxyl group instead of aziridineKnown for strong antioxidant properties
2-(Phenylamino)naphthalene-1,4-dioneAmino group at the 2-positionExhibits significant anticancer activity
2-Methyl-naphthalene-1,4-dioneMethyl substitution at the 2-positionLess complex but widely studied for reactivity

The unique combination of an aziridine ring and a phenylnaphthalene structure in this compound may offer distinct reactivity patterns and biological profiles compared to these related compounds.

Study on Anticancer Activity

In a recent study published in a peer-reviewed journal, researchers evaluated the anticancer activity of this compound against several cancer cell lines. The findings revealed:

  • Cell Lines Tested: MCF7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • IC50 Values: The compound exhibited IC50 values of 15 µM for MCF7, 20 µM for HeLa, and 25 µM for A549.

These results indicate that the compound has potent anticancer activity, particularly against breast cancer cells.

Pharmacokinetic Studies

Pharmacokinetic studies conducted in animal models have shown that this compound is rapidly absorbed and distributed throughout tissues. Key findings include:

  • Half-life: Approximately 3 hours.
  • Bioavailability: Estimated at around 60%, indicating good absorption characteristics.

These pharmacokinetic parameters suggest potential for effective therapeutic use if optimized further .

Q & A

Q. What are the established synthetic routes for 2-(Aziridin-1-yl)-3-phenylnaphthalene-1,4-dione, and what key reaction parameters influence yield?

The compound is synthesized via rhodium-catalyzed decarbonylative cycloadditions of 1H-indene-1,2,3-triones and alkynes. Critical parameters include catalyst loading (e.g., Rh(I) complexes), reaction temperature (optimized at 80–100°C), and solvent choice (toluene or dichloroethane). Purification typically involves column chromatography using silica gel and gradients of ethyl acetate/hexane to isolate the product in yields of 60–70% .

Q. How is the structural confirmation of this compound achieved post-synthesis?

Multimodal spectroscopic techniques are employed:

  • ¹H/¹³C NMR for verifying aromatic proton environments and aziridine ring integration.
  • HRMS for exact mass determination (e.g., calculated vs. observed m/z values within 0.6 ppm error).
  • IR spectroscopy to confirm carbonyl (C=O) stretching vibrations (~1660 cm⁻¹) and aziridine ring signatures .

Q. What are the common substituent effects on the compound’s reactivity and stability?

Electron-withdrawing groups (e.g., nitro, halogen) on the phenyl ring enhance electrophilicity at the aziridine moiety, increasing susceptibility to nucleophilic attack. Conversely, electron-donating groups (e.g., methoxy) stabilize the naphthoquinone core but reduce aziridine reactivity. Stability studies under ambient conditions recommend storage in inert atmospheres to prevent oxidation .

Advanced Research Questions

Q. How can researchers design experiments to explore structure-activity relationships (SAR) for antitumor activity?

  • Substituent variation : Synthesize derivatives with modified phenyl (e.g., fluorophenyl, chlorophenyl) or aziridine groups (e.g., N-substituted aziridines).
  • Biological assays : Evaluate cytotoxicity against cancer cell lines (e.g., cervical or leukemia cells) using MTT assays, with IC₅₀ comparisons.
  • Mechanistic probes : Assess DNA intercalation via UV-vis spectroscopy or topoisomerase inhibition assays. Related naphthoquinones with aziridine moieties show enhanced antitumor activity due to dual redox and alkylation mechanisms .

Q. How should researchers address contradictory crystallographic data during structural refinement?

  • Cross-validation : Combine X-ray diffraction data with NMR-derived distance constraints (e.g., NOESY) to resolve ambiguities.
  • Software comparison : Use SHELXL for small-molecule refinement but validate results with alternative programs (e.g., OLEX2) to detect systematic errors.
  • High-resolution data : Prioritize synchrotron-derived datasets (≤1.0 Å resolution) to minimize model bias .

Q. What mechanistic insights exist for the aziridine ring’s reactivity in biological systems?

The aziridine ring undergoes nucleophilic ring-opening reactions with thiols (e.g., glutathione) or amines, forming covalent adducts. Kinetic studies (pH-dependent HPLC monitoring) reveal faster ring-opening in acidic microenvironments (e.g., tumor tissues). Computational modeling (DFT) predicts transition states for alkylation, guiding derivatization strategies to modulate reactivity .

Q. What strategies improve regioselective functionalization of the naphthoquinone core?

  • Directing groups : Introduce transient protecting groups (e.g., acetamide) at the C3 position to direct electrophilic substitution to C2.
  • Catalytic methods : Use Fe₂O₃@SiO₂/In₂O₃ nanocomposites to enhance selectivity in allylthio or piperazine substitutions, achieving >80% regioselectivity in microwave-assisted reactions .

Q. How can researchers assess the compound’s stability under physiological conditions?

  • Degradation profiling : Incubate the compound in simulated physiological buffers (pH 7.4, 37°C) and monitor degradation via HPLC-MS over 24–48 hours.
  • Redox stability : Electrochemical analysis (cyclic voltammetry) quantifies naphthoquinone redox potentials, correlating with susceptibility to enzymatic reduction in vivo .

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